molecular formula C9H16O9 B1237623 2-O-alpha-mannosyl-D-glycerate

2-O-alpha-mannosyl-D-glycerate

Cat. No. B1237623
M. Wt: 268.22 g/mol
InChI Key: DDXCFDOPXBPUJC-SAYMMRJXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(alpha-D-mannosyl)-D-glyceric acid is a D-mannosyl-D-glyceric acid where an alpha-D-mannosyl residue is attached at the 2-position. It has a role as an Escherichia coli metabolite. It derives from an alpha-D-mannose. It is a conjugate acid of a 2-(alpha-D-mannosyl)-D-glycerate.

Scientific Research Applications

Osmolyte Function and Transport Mechanisms

2-O-α-Mannosyl-d-glycerate (MGs) is identified as an important osmolyte in hyperthermophilic prokaryotes, playing a crucial role in cellular response to environmental stresses. In Escherichia coli, MG is taken up and utilized as a carbon source, mediated by a phosphotransferase system with the MG-inducible HrsA (MngA) protein. The uptake mechanism involves the phosphorylation of MG in a P-enolpyruvate-dependent manner, indicating a significant role in cellular metabolism and stress response (Sampaio et al., 2004).

Enzyme Stabilization and Protection

MG, as a compatible solute in hyperthermophilic prokaryotes, shows potential in enzyme stabilization. Its derivatives have been synthesized and tested for their ability to protect model enzymes against heat-induced denaturation and inactivation. This research demonstrates the superiority of charged organic solutes like MG in thermo-stabilization of enzymes, suggesting its application in biotechnological processes (Faria et al., 2008).

Synthesis and Isotopic Enrichment

An engineered Escherichia coli strain capable of synthesizing labeled 2-O-α-d-mannosyl-d-glycerate from externally added labeled mannose has been developed. This method allows for the synthesis of labeled MG without loss of specific isotopic enrichment, facilitating research in metabolic pathways involving MG (Sampaio, Santos & Boos, 2003).

Glycosides as Compatible Solutes

Glycosides like 2-O-α-D-mannosyl D-glycerate are crucial in osmoregulation, especially under extreme environmental conditions like high salt concentration and temperature. Their biosynthesis, enzymology, and potential industrial applications in healthcare, cosmetics, and food are areas of active research, highlighting the broad applicability of MG and related compounds (Luley-Goedl & Nidetzky, 2011).

Role in Glycosylation and Disease

MG is also implicated in the glycosylation processes in mammals. It has been studied in the context of O-mannosyl glycans, which are important for cell viability and have been associated with neuromuscular diseases. Understanding the role of MG in these processes could lead to better insights into the molecular mechanisms underlying these conditions (Willer et al., 2003).

properties

Product Name

2-O-alpha-mannosyl-D-glycerate

Molecular Formula

C9H16O9

Molecular Weight

268.22 g/mol

IUPAC Name

(2R)-3-hydroxy-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropanoic acid

InChI

InChI=1S/C9H16O9/c10-1-3-5(12)6(13)7(14)9(17-3)18-4(2-11)8(15)16/h3-7,9-14H,1-2H2,(H,15,16)/t3-,4-,5-,6+,7+,9-/m1/s1

InChI Key

DDXCFDOPXBPUJC-SAYMMRJXSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H](CO)C(=O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC(CO)C(=O)O)O)O)O)O

synonyms

2-O-alpha-mannosyl-D-glycerate
2-O-mannosylglycerate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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